Tetradentate N₃O Donor Set vs. Tridentate N₃ BPA: Expanded Coordination Sphere
Unlike bis(pyridin-2-ylmethyl)amine (BPA, CAS 1539-42-0), which provides only three N-donors, N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide incorporates an amide carbonyl oxygen as a fourth donor, forming a potentially tetradentate N₃O ligand. This structural expansion is inferred from the well-characterized coordination behavior of analogous bis(picolyl)amide ligands, where the amide oxygen participates in metal binding [1]. The addition of a neutral oxygen donor alters the hard/soft donor profile of the ligand, shifting preference toward harder metal ions (e.g., Fe³⁺, Mn²⁺) relative to BPA alone, which is softer-donor-biased . However, direct experimental stability constants or crystallographic data for this specific compound have not yet been reported in the peer-reviewed literature, limiting the strength of this comparison to class-level inference.
| Evidence Dimension | Number of donor atoms / denticity |
|---|---|
| Target Compound Data | 4 (3 × pyridyl N + 1 × amide O); tetradentate N₃O potential |
| Comparator Or Baseline | BPA: 3 (2 × pyridyl N + 1 × amine N); tridentate N₃ only |
| Quantified Difference | One additional donor atom (amide O) expands denticity from 3 to 4 |
| Conditions | Inferred from structural analogy to bis(picolyl)amide ligand series; no direct experimental confirmation located for CAS 1092346-20-7 |
Why This Matters
For procurement, this means the compound can form more stable, coordinatively saturated complexes with octahedral metal ions, reducing solvent coordination and improving catalytic control in applications where BPA would leave open coordination sites.
- [1] Niklas N, Wolf S, Liehr G, Anson CE, Powell AK, Alsfasser R. Ni(II), Cu(II) and Zn(II) complexes of a bifunctional bis(picolyl)amine (bpa) ligand derived from glycine. Inorganica Chimica Acta. 2001;314(1-2):126-132. View Source
